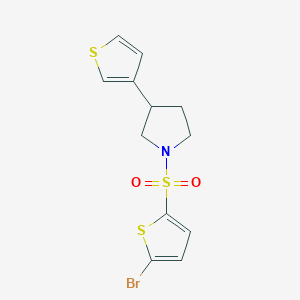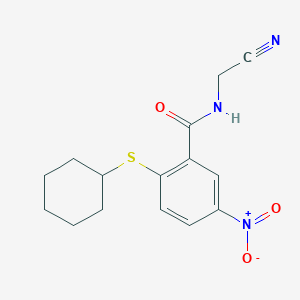
4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide is a compound that has garnered significant interest in various scientific fields due to its unique and valuable properties. This compound is known for its potential therapeutic applications and has been the subject of numerous studies aimed at understanding its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the indolinone core, followed by the introduction of the ethoxy group and the sulfonamide moiety. Common reagents used in these reactions include ethyl iodide, sodium hydride, and sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents under anhydrous conditions.
Substitution: Amines or thiols; reactions may require catalysts or elevated temperatures to proceed efficiently.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide
- 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the dimethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(11-15(18)12-19(22)23)21-27(24,25)17-9-13(3)20(26-6-2)14(4)10-17/h7-11,21H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXAYEBXGSAQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)
![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)
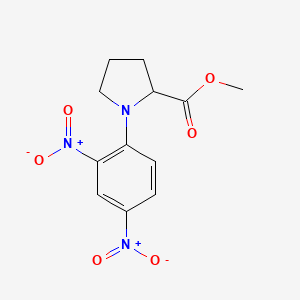
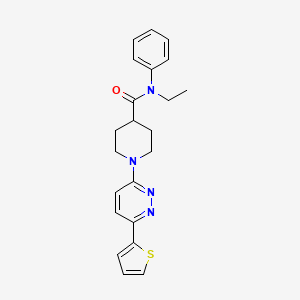
![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2516066.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)
![1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2516070.png)
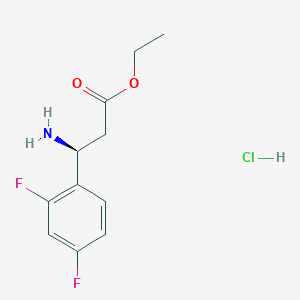
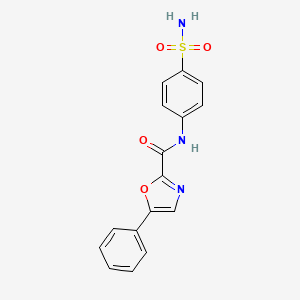
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)
